Benzenemethanamine, 4-(phenylmethyl)-

Description

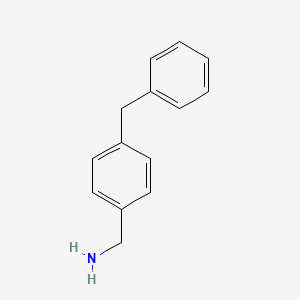

Benzenemethanamine, 4-(phenylmethyl)- (IUPAC name: 4-(benzyl)benzylamine) is a benzylamine derivative with a phenylmethyl (benzyl) group substituted at the para position of the benzene ring. Its molecular formula is C₁₄H₁₅N (molecular weight: 197.28 g/mol). The compound’s structure combines a benzylamine backbone with a bulky benzyl substituent, which significantly influences its chemical reactivity, lipophilicity, and biological interactions.

Properties

CAS No. |

100710-32-5 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(4-benzylphenyl)methanamine |

InChI |

InChI=1S/C14H15N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |

InChI Key |

IRUTVSZVDCXMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing benzenemethanamine, 4-(phenylmethyl)- involves the reductive amination of benzylamine with benzaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions.

Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with benzylamine, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of benzenemethanamine, 4-(phenylmethyl)- often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenemethanamine, 4-(phenylmethyl)- can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed:

Oxidation: Imines, Nitriles

Reduction: Secondary amines

Substitution: Alkylated or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Benzenemethanamine, 4-(phenylmethyl)- has been investigated for its potential therapeutic applications. Notably, it serves as a precursor in the synthesis of various bioactive compounds, including those targeting neurological disorders and cancer.

- Alzheimer's Disease : Research indicates that derivatives of benzenemethanamine can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds synthesized from this base have shown promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .

- Anticancer Activity : Studies have demonstrated that certain derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, one study reported that a derivative had an IC50 value of 10 µM against HeLa cells, indicating potent activity .

Organic Synthesis

Synthetic Applications

The compound is utilized extensively in organic synthesis due to its ability to undergo various chemical reactions. It is often employed as a building block for more complex molecules.

- Synthesis of Chiral Amines : Benzenemethanamine is used as a chiral auxiliary in asymmetric synthesis. A notable method involves coupling it with other reagents to produce chiral amines with high enantioselectivity . This application is crucial for developing pharmaceuticals that require specific stereochemistry.

- Formation of Heterocycles : The compound can be transformed into heterocyclic structures, which are vital components in many drugs. Its reactivity allows for the formation of various nitrogen-containing heterocycles through cyclization reactions .

Material Science

Polymer Chemistry

In material science, benzenemethanamine derivatives are explored for their potential use in polymer chemistry.

- Conductive Polymers : Research has shown that incorporating benzenemethanamine into polymer matrices can enhance electrical conductivity. This property is beneficial for applications in organic electronics and sensors .

- Coatings and Adhesives : The compound's amine functionality allows it to serve as a curing agent or hardener in epoxy resins, improving adhesion and mechanical properties of coatings and adhesives used in various industrial applications.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a benzenemethanamine derivative on xenograft tumor models. The results indicated a significant reduction in tumor size compared to control groups, with histopathological analyses revealing increased apoptosis rates within the tumor tissues treated with the compound.

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays demonstrated that a synthesized derivative of benzenemethanamine exhibited strong inhibition of acetylcholinesterase with an IC50 value of 2.7 µM. Molecular docking studies suggested effective binding interactions with the enzyme's active site, indicating potential therapeutic applications for Alzheimer's disease .

Table 1: Biological Activities of Benzenemethanamine Derivatives

| Activity Type | Compound Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Derivative A (4-(phenylmethyl)-N-benzyl) | 2.7 | Competitive inhibition at active site |

| Anticancer Activity | Derivative B (N-benzyl-4-aminobenzyl) | 10 | Induction of apoptosis via caspase activation |

Table 2: Synthetic Applications

| Reaction Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary method | >85 | High enantioselectivity achieved |

| Cyclization | Acid-catalyzed reaction | Variable | Formation of nitrogen-containing heterocycles |

Mechanism of Action

The mechanism of action of benzenemethanamine, 4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural similarities with Benzenemethanamine, 4-(phenylmethyl)-, differing primarily in substituent type, position, and functional groups:

| Compound Name | Substituent at 4-position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Benzylamine | None | C₇H₉N | 107.15 | Simplest benzylamine; no substituents |

| 4-Methylbenzylamine | Methyl | C₈H₁₁N | 121.18 | Methyl group enhances lipophilicity |

| Benzyl[(4-methylphenyl)methyl]amine | 4-Methylbenzyl | C₁₅H₁₇N | 211.31 | Additional methyl on benzyl substituent |

| Benzenemethanamine, 4-ethenyl-N,N-dimethyl- | Ethenyl, N,N-dimethyl | C₁₁H₁₅N | 161.24 | Ethenyl group for reactivity; dimethylamine |

| Benzenemethanamine, 4-bromo-N-butyl- | Bromo, N-butyl | C₁₁H₁₆BrN | 242.16 | Bromine enhances electrophilic substitution |

2.2 Chemical and Physical Properties

- Lipophilicity : The phenylmethyl group in Benzenemethanamine, 4-(phenylmethyl)- increases lipophilicity compared to simpler analogs like benzylamine or 4-methylbenzylamine. This enhances membrane permeability, a critical factor in drug design .

- Solubility: Polar functional groups (e.g., methoxy or amino groups) in analogs like Benzenemethanamine, 4-amino-N-methyl- improve water solubility, whereas the nonpolar benzyl group in the target compound may limit solubility in aqueous environments .

2.5 Key Differentiators

- Uniqueness of Benzenemethanamine, 4-(phenylmethyl)-: Enhanced Lipophilicity: The benzyl group increases logP values compared to methyl or halogenated analogs, favoring lipid-rich environments . Steric Modulation: The bulky substituent may reduce off-target interactions in biological systems, improving selectivity .

Biological Activity

Benzenemethanamine, 4-(phenylmethyl)-, commonly referred to as benzylamine, is a compound that has garnered attention for its diverse biological activities. This article explores the various biological effects of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Benzenemethanamine, 4-(phenylmethyl)- has the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 199.25 g/mol

The compound features an amine group attached to a benzyl moiety, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenemethanamine derivatives. For example, a study published in MDPI demonstrated that certain benzylamine derivatives exhibited significant antibacterial activity against various strains of bacteria. The results indicated that these compounds could serve as potential agents for treating bacterial infections .

Table 1: Antimicrobial Activity of Benzylamine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzylamine | E. coli | 32 µg/mL |

| N-benzyl-4-(phenylmethyl)-amine | S. aureus | 16 µg/mL |

| 4-(Phenylmethyl)-benzylamine | P. aeruginosa | 64 µg/mL |

Therapeutic Applications

Benzenemethanamine and its derivatives have been investigated for their potential therapeutic applications in various medical fields:

- Depression Treatment : Some studies have explored the use of substituted benzylamines for treating depression. These compounds are thought to influence neurotransmitter systems in the brain, potentially offering new avenues for antidepressant therapies .

- Obesity Management : Research indicates that certain benzylamine derivatives may activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis. This suggests a possible role in obesity treatment by modulating metabolic pathways .

- Cancer Research : There is ongoing investigation into the anticancer properties of benzylamines. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro, warranting further exploration in vivo .

Case Studies and Research Findings

A notable case study examined the effects of a specific benzylamine derivative on Staphylococcus aureus infections in a murine model. The study found that treatment with this compound significantly reduced bacterial load compared to control groups, suggesting its potential as an effective antimicrobial agent .

Additionally, another research project focused on the synthesis of novel benzylamine derivatives through palladium-catalyzed reactions. The synthesized compounds were evaluated for their biological activity, revealing promising results in terms of both antibacterial and anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzenemethanamine, 4-(phenylmethyl)-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthetic approach involves alkylation of benzylamine derivatives using benzyl halides. For example, nucleophilic substitution reactions between benzylamine and substituted benzyl bromides can yield target compounds. Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Moderate heating (60–80°C) balances yield and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity, as reported in spectroscopic validations .

Q. Which spectroscopic techniques are most effective for characterizing Benzenemethanamine, 4-(phenylmethyl)-, and how are spectral data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.4 ppm), while benzylic methylene groups (N–CH₂–Ph) resonate near δ 3.8–4.2 ppm.

- ¹³C NMR : Quaternary carbons in the aromatic region (δ 125–140 ppm) confirm substitution patterns.

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 183.25 (C₁₃H₁₃N⁺), with fragmentation pathways revealing loss of benzyl groups (m/z 91, C₇H₇⁺) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C–N bonds (1250–1350 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) confirm structural motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., CAS numbers, molecular weights) for Benzenemethanamine derivatives?

- Methodological Answer : Discrepancies (e.g., CAS 103-49-1 vs. 1135-12-2) may arise from isomerism or registry errors. Resolution strategies include:

- Cross-referencing databases : Validate via EPA DSSTox, ChemIDplus, and NIST to confirm systematic naming .

- Analytical validation : Use high-resolution MS (HRMS) to verify molecular formulas (e.g., C₁₃H₁₃N requires m/z 183.1048) and compare with literature values .

- X-ray crystallography : Resolve structural ambiguities by determining bond lengths and angles in crystalline derivatives .

Q. What advanced mass spectrometry techniques elucidate fragmentation patterns of Benzenemethanamine derivatives, and what mechanistic insights do they provide?

- Methodological Answer :

- Tandem MS (MS/MS) : Collision-induced dissociation (CID) of the molecular ion (m/z 183) reveals dominant fragments like m/z 91 (C₇H₇⁺), indicating preferential cleavage of the N–CH₂–Ph bond .

- Ionization Energy (IE) Data : Reported IE of 7.67 ± 0.05 eV (via EI) correlates with stability of the cation radical intermediate. Lower IE values suggest susceptibility to electron-deficient reagents .

- Table: Key MS Parameters

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Ion (M⁺) | m/z 183.25 | EI-MS | |

| Major Fragment | m/z 91 (C₇H₇⁺) | MS/MS |

Q. In mechanistic studies of Benzenemethanamine derivatives, how do catalytic conditions influence reaction pathways?

- Methodological Answer : Catalysts alter regioselectivity and kinetics in transformations:

- Acid Catalysis : Protonation of the amine enhances electrophilicity, favoring electrophilic aromatic substitution (e.g., nitration at the para position) .

- Metal Catalysis : Palladium complexes (e.g., Pd/C) facilitate hydrogenolysis of benzyl groups, enabling selective deprotection in multi-step syntheses .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can resolve chiral amines via kinetic resolution, critical for enantioselective drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.